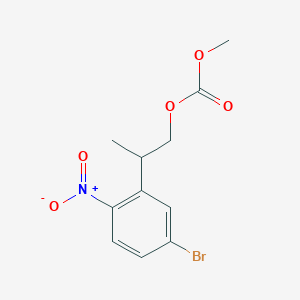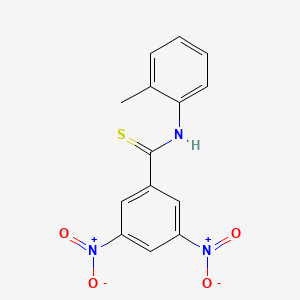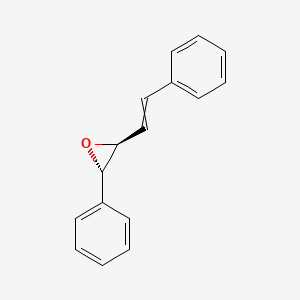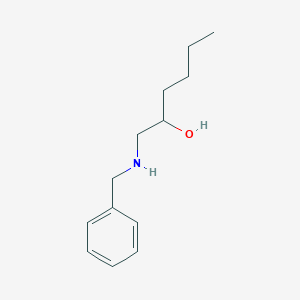![molecular formula C24H38ClNO4 B14245304 N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide CAS No. 391612-53-6](/img/structure/B14245304.png)
N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C23H37ClNO4, and it features a phenyl ring substituted with heptyloxy groups and a chloro-oxobutanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with heptyloxy groups. This can be achieved through the alkylation of 2,5-dihydroxybenzene with heptyl bromide in the presence of a base such as potassium carbonate. The resulting 2,5-bis(heptyloxy)benzene is then subjected to further reactions to introduce the chloro-oxobutanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide involves its interaction with specific molecular targets. The chloro-oxobutanamide moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The heptyloxy groups can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide
- 4-(Heptyloxy)phenyl isocyanate
- 2,5-Bis(heptyloxy)benzene-1,4-dialdehyde
Uniqueness
N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide is unique due to the presence of the chloro-oxobutanamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The heptyloxy groups also contribute to its unique physicochemical properties, such as solubility and hydrophobicity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
391612-53-6 |
|---|---|
Formule moléculaire |
C24H38ClNO4 |
Poids moléculaire |
440.0 g/mol |
Nom IUPAC |
2-chloro-N-(2,5-diheptoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C24H38ClNO4/c1-4-6-8-10-12-16-29-20-14-15-22(30-17-13-11-9-7-5-2)21(18-20)26-24(28)23(25)19(3)27/h14-15,18,23H,4-13,16-17H2,1-3H3,(H,26,28) |
Clé InChI |
ZPEDSIPIPHFQLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC(=C(C=C1)OCCCCCCC)NC(=O)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)





![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)



![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
